![molecular formula C13H11N3OS B14637505 N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide CAS No. 54167-97-4](/img/structure/B14637505.png)
N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide is a compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their broad spectrum of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and antihypertensive properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Vorbereitungsmethoden
The synthesis of N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide typically involves the cyclization and condensation of haloketones with thioamide . One common method includes the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)ethanones with thioureas under microwave-assisted conditions . This approach is favored for its efficiency and high yield.
In an industrial setting, the synthesis may involve the use of large-scale reactors and optimized reaction conditions to ensure consistency and purity of the final product. The reaction conditions often include controlled temperature, pressure, and the use of specific catalysts to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain kinases, such as Raf kinases, and may act as a dual inhibitor of insulin-like growth factor receptor and epidermal growth factor receptor . These interactions can lead to the modulation of cellular signaling pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:
N-(6-Morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide: Known for its cytotoxic activity against cancer cell lines.
2-(6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide: Exhibits higher inhibition on vascular endothelial growth factor receptor 2 compared to other derivatives.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
54167-97-4 |
|---|---|
Molekularformel |
C13H11N3OS |
Molekulargewicht |
257.31 g/mol |
IUPAC-Name |
N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide |
InChI |
InChI=1S/C13H11N3OS/c1-9(17)14-12-11(10-5-3-2-4-6-10)15-13-16(12)7-8-18-13/h2-8H,1H3,(H,14,17) |
InChI-Schlüssel |
JNXAHZYJCHQTJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(N=C2N1C=CS2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



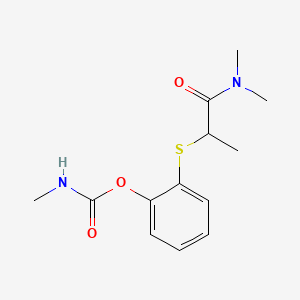
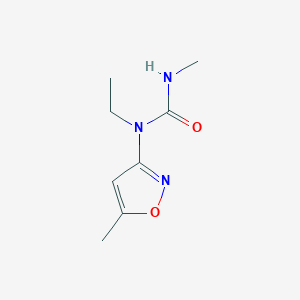

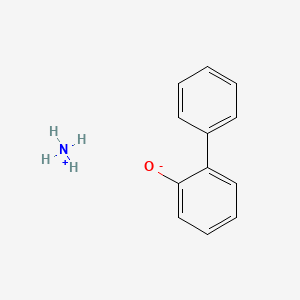

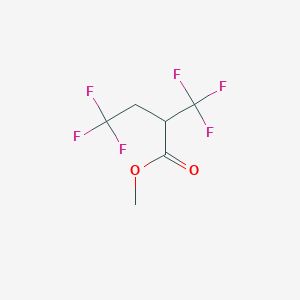
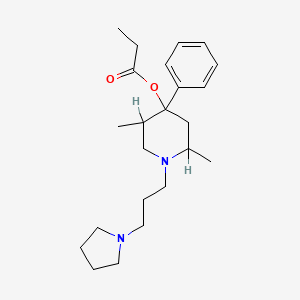
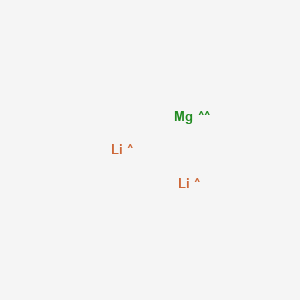
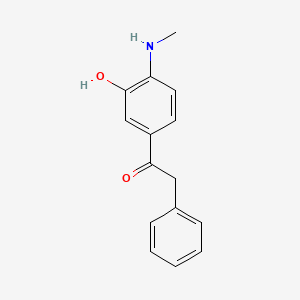
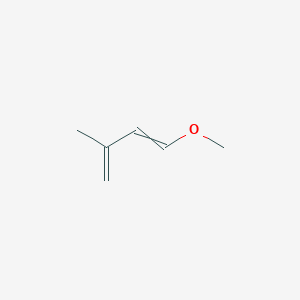
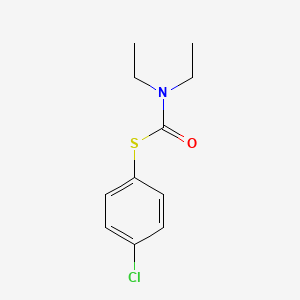
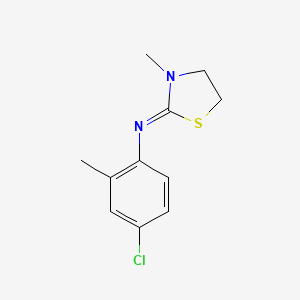
![(NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine](/img/structure/B14637497.png)
